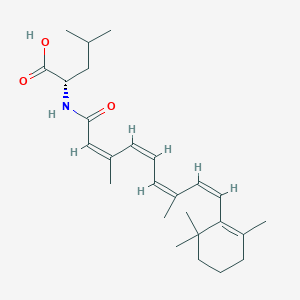

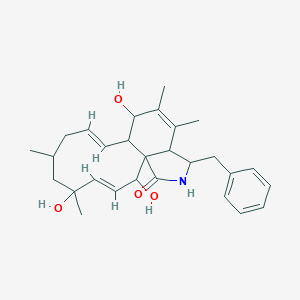

N-(Retinoyl)-DL-leucine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(Retinoyl)-DL-leucine, also known as retinyl leucine, is a synthetic retinoid that has gained attention in scientific research due to its potential for various applications. Retinoids are a class of chemical compounds that are structurally related to vitamin A and have been found to play a crucial role in various biological processes, including cell growth and differentiation. Retinyl leucine is a hybrid molecule that combines the properties of retinoids and amino acids, making it a promising candidate for various biomedical applications.

Mécanisme D'action

Retinoids, including N-(Retinoyl)-DL-leucine leucine, exert their effects by binding to specific receptors in the cell nucleus. Once bound, retinoids regulate gene expression, leading to changes in cell growth and differentiation. Retinyl leucine has been found to bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in various biological processes, including skin development and immune function.

Biochemical and Physiological Effects:

Retinyl leucine has been found to exhibit various biochemical and physiological effects, including increased collagen production, improved skin texture and tone, and reduced inflammation. Additionally, N-(Retinoyl)-DL-leucine leucine has been found to stimulate cell differentiation and proliferation, which may have potential applications in tissue engineering and regenerative medicine.

Avantages Et Limitations Des Expériences En Laboratoire

Retinyl leucine has several advantages for laboratory experiments, including its stability and solubility in water and organic solvents. Additionally, N-(Retinoyl)-DL-leucine leucine can be easily synthesized in large quantities, making it a cost-effective option for research. However, N-(Retinoyl)-DL-leucine leucine has some limitations, including its potential toxicity and the need for specialized expertise and equipment for synthesis and analysis.

Orientations Futures

There are several future directions for research on N-(Retinoyl)-DL-leucine leucine, including its potential as a drug delivery system for various therapeutic agents, its use in tissue engineering and regenerative medicine, and its applications in cosmetics and skincare products. Additionally, further research is needed to fully understand the mechanisms of action of N-(Retinoyl)-DL-leucine leucine and to optimize its synthesis and formulation for various applications.

Méthodes De Synthèse

Retinyl leucine can be synthesized through a multi-step process that involves the reaction of retinol with leucine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity of the final product. The synthesis of N-(Retinoyl)-DL-leucine leucine is a complex process that requires expertise in organic chemistry and specialized equipment.

Applications De Recherche Scientifique

Retinyl leucine has been investigated for various biomedical applications, including its potential as a drug delivery system and as a therapeutic agent for skin disorders. The unique structure of N-(Retinoyl)-DL-leucine leucine allows it to penetrate the skin more effectively than other retinoids, making it a promising candidate for topical applications. Additionally, N-(Retinoyl)-DL-leucine leucine has been found to exhibit anti-inflammatory and anti-aging properties, which may have potential applications in cosmetics and skincare products.

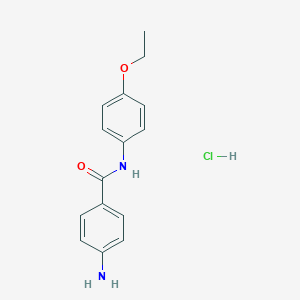

Propriétés

Numéro CAS |

110683-02-8 |

|---|---|

Nom du produit |

N-(Retinoyl)-DL-leucine |

Formule moléculaire |

C17H25FO3 |

Poids moléculaire |

413.6 g/mol |

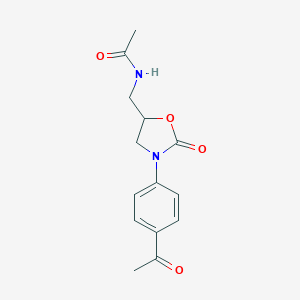

Nom IUPAC |

(2S)-2-[[(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C26H39NO3/c1-18(2)16-23(25(29)30)27-24(28)17-20(4)11-8-10-19(3)13-14-22-21(5)12-9-15-26(22,6)7/h8,10-11,13-14,17-18,23H,9,12,15-16H2,1-7H3,(H,27,28)(H,29,30)/b11-8-,14-13-,19-10-,20-17-/t23-/m0/s1 |

Clé InChI |

XILISIALPJYAMY-GTCOHCSCSA-N |

SMILES isomérique |

CC1=C(C(CCC1)(C)C)/C=C\C(=C/C=C\C(=C/C(=O)N[C@@H](CC(C)C)C(=O)O)\C)\C |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |

SMILES canonique |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC(CC(C)C)C(=O)O)C)C |

Autres numéros CAS |

110769-97-6 |

Synonymes |

N-retinoylleucine N-retinoylleucine, (Z,E,E,E)-isomer N-trans-retinoyl-DL-leucine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)